molecular formula C10H9F3O2 B6265374 2-[4-(trifluoromethoxy)phenyl]propanal CAS No. 84704-47-2

2-[4-(trifluoromethoxy)phenyl]propanal

Cat. No.: B6265374
CAS No.: 84704-47-2
M. Wt: 218.2
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Description

2-[4-(Trifluoromethoxy)phenyl]propanal is an organofluorine compound characterized by a propanal backbone substituted at the 2-position with a 4-(trifluoromethoxy)phenyl group. Its molecular formula is C₁₀H₉F₃O₂, with a molecular weight of 218.17 g/mol. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, enhancing the compound's electrophilicity and lipophilicity compared to non-fluorinated analogs.

Properties

CAS No.

84704-47-2

Molecular Formula

C10H9F3O2

Molecular Weight

218.2

Purity

93

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethoxy)phenyl]propanal typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethoxy)benzene, which is commercially available or can be synthesized from 4-hydroxybenzaldehyde through trifluoromethylation.

    Formylation: The 4-(trifluoromethoxy)benzene undergoes a formylation reaction to introduce the aldehyde group, resulting in 4-(trifluoromethoxy)benzaldehyde.

    Grignard Reaction: The 4-(trifluoromethoxy)benzaldehyde is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethoxy)phenyl]propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-[4-(trifluoromethoxy)phenyl]propanoic acid.

    Reduction: 2-[4-(trifluoromethoxy)phenyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(trifluoromethoxy)phenyl]propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethoxy)phenyl]propanal depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares 2-[4-(trifluoromethoxy)phenyl]propanal with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Functional Group LogP (Predicted)
This compound C₁₀H₉F₃O₂ 218.17 -OCF₃ (para) Aldehyde 2.8
2-[4-Methoxyphenyl]propanal C₁₀H₁₂O₂ 164.20 -OCH₃ (para) Aldehyde 1.2
2-[4-(Trifluoromethyl)phenyl]propanal C₁₀H₉F₃O 214.17 -CF₃ (para) Aldehyde 3.1
2-[4-Fluorophenyl]propanal C₉H₉FO 168.17 -F (para) Aldehyde 1.8
Key Observations:

Electronic Effects :

  • The -OCF₃ group in the target compound exerts stronger electron-withdrawing effects than -OCH₃ or -F , polarizing the aldehyde group and increasing its susceptibility to nucleophilic attack .
  • The -CF₃ substituent (in the third analog) lacks an oxygen atom, reducing hydrogen-bonding capacity compared to -OCF₃ but increasing hydrophobicity.

Lipophilicity :

  • The -OCF₃ group enhances lipophilicity (LogP ~2.8) compared to -OCH₃ (LogP ~1.2), making the target compound more membrane-permeable in biological systems.
  • The -CF₃ analog has the highest LogP (~3.1) due to greater fluorine content .

Reactivity and Stability

  • Aldehyde Reactivity : The electron-withdrawing nature of -OCF₃ increases the electrophilicity of the aldehyde group, accelerating reactions such as:

    • Nucleophilic additions (e.g., Grignard reactions).
    • Condensation reactions (e.g., formation of Schiff bases).
      This contrasts with -OCH₃ , which donates electrons via resonance, slightly deactivating the aldehyde .
  • Metabolic Stability: Fluorinated groups like -OCF₃ and -CF₃ resist oxidative metabolism, enhancing the compound's half-life in vivo compared to non-fluorinated analogs like 2-[4-methoxyphenyl]propanal .

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